Allantoin sodium succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allantoin sodium succinate is a derivative of allantoin, a compound known for its skin-soothing and healing properties. Allantoin itself is a diureide of glyoxylic acid and is found in many organisms, including plants, animals, and bacteria . This compound combines the beneficial properties of allantoin with the added benefits of succinate, which is involved in the citric acid cycle, a key metabolic pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allantoin sodium succinate typically involves the reaction of allantoin with succinic acid in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the formation of the succinate ester. The general reaction can be represented as follows:
Allantoin+Succinic Acid+NaOH→Allantoin Sodium Succinate+H2O
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Allantoin sodium succinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Allantoin sodium succinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and its potential effects on cell growth and differentiation.
Medicine: Investigated for its wound healing properties and potential use in skin care products.
Industry: Utilized in the formulation of cosmetics and personal care products due to its soothing and healing properties
Mechanism of Action
The mechanism of action of allantoin sodium succinate involves its interaction with skin cells and tissues. It promotes cell proliferation and tissue regeneration, aiding in wound healing and skin repair . The succinate component may also play a role in cellular energy production through the citric acid cycle, further enhancing its beneficial effects.
Comparison with Similar Compounds
Similar Compounds
Allantoin: The parent compound, known for its skin-soothing properties.
Succinic Acid: A key intermediate in the citric acid cycle, involved in energy production.
Urea: Another compound with moisturizing and skin-soothing properties.
Uniqueness
Allantoin sodium succinate combines the benefits of allantoin and succinate, making it unique in its ability to promote skin healing and cellular energy production. This dual functionality sets it apart from other similar compounds, making it a valuable ingredient in various applications.
Properties
CAS No. |
4492-75-5 |
---|---|
Molecular Formula |
C8H10N4Na2O7 |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
disodium;butanedioate;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C4H6N4O3.C4H6O4.2Na/c5-3(10)6-1-2(9)8-4(11)7-1;5-3(6)1-2-4(7)8;;/h1H,(H3,5,6,10)(H2,7,8,9,11);1-2H2,(H,5,6)(H,7,8);;/q;;2*+1/p-2 |
InChI Key |
KVMXOJPUIDZOEN-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].C1(C(=O)NC(=O)N1)NC(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.